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Compound of Interest

Compound Name:
(1,3-dioxo-1,3-dihydro-2H-

isoindol-2-yl)acetonitrile

Cat. No.: B1296467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile, also known as N-

(cyanomethyl)phthalimide, is a versatile synthetic intermediate. Its chemical structure

incorporates a phthalimide group and a nitrile functionality, making it a valuable building block

in medicinal chemistry and materials science. This document provides a comprehensive

overview of its fundamental properties, synthesis, and key applications, with a focus on its role

in the development of therapeutic agents.

Physicochemical Properties
The core physicochemical properties of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile
are summarized in the table below, providing a ready reference for researchers.
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Property Value Reference

Molecular Formula C₁₀H₆N₂O₂ [1][2]

Molecular Weight 186.17 g/mol [1][2]

Appearance White to yellow solid [2][3]

Melting Point 122-125 °C [2][3]

pKa (Predicted) -2.72 ± 0.20 [2]

Boiling Point (Predicted) 361.4 ± 25.0 °C [2]

Density (Predicted) 1.394 ± 0.06 g/cm³ [2]

Storage Temperature
Room temperature, sealed in

dry conditions

Spectral Data
Detailed spectral data are crucial for the unambiguous identification and characterization of

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment Reference

3070 Aromatic C-H stretch [3]

2983, 2947 Aliphatic C-H stretch [3]

1709, 1692
C=O stretch (symmetric and

asymmetric)
[3]

1613, 1557 C=C aromatic stretch [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃):

δ 7.60–8.10 (m, 4H, aromatic)
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δ 4.57 (s, 2H, CH₂)[3]

¹³C NMR (CDCl₃):

δ 168.28 (2 C=O)

δ 133.3, 132.1, 127.5 (aromatic C)

δ 115.01 (CN)

δ 28.1 (CH₂)[3]

Mass Spectrometry (MS)
EI-MS: [M]⁺ = 186[3]

Basicity and Reactivity
The basicity of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is primarily attributed to

the nitrogen atom of the nitrile group. Nitriles are generally very weak bases. The lone pair of

electrons on the nitrogen is in an sp hybridized orbital, which has a high degree of s-character,

holding the electrons closer to the nucleus and making them less available for protonation.[1][4]

Consequently, the conjugate acids of nitriles are very strong acids. The pKa of a protonated

nitrile is typically around -10.[3][5][6]

The phthalimide group, being electron-withdrawing, is expected to further decrease the basicity

of the nitrile nitrogen. The predicted pKa of the conjugate acid is -2.72, which aligns with the

expected low basicity.[2]

The methylene group (α-hydrogens) adjacent to the nitrile is weakly acidic, with a pKa around

31, due to the resonance stabilization of the resulting carbanion by the nitrile group.[3]

Experimental Protocols
Synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-
yl)acetonitrile
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This protocol is adapted from the literature and provides a reliable method for the laboratory-

scale synthesis of the title compound.[3]

Materials:

N-(bromomethyl)phthalimide

Potassium cyanide (KCN)

Anhydrous acetonitrile

Silica gel for column chromatography

Ether

Hexane

Procedure:

A mixture of N-(bromomethyl)phthalimide (4.8 g, 0.02 mol) and potassium cyanide (6.5 g, 0.1

mol) is prepared in anhydrous acetonitrile (60 ml).

The reaction mixture is heated at 60°C overnight.

After cooling to room temperature, the mixture is filtered to remove inorganic salts.

The residue is washed twice with acetonitrile.

The combined filtrate is concentrated under reduced pressure.

The resulting solid is purified by column chromatography on silica gel using an eluent of

ether/hexane (2:3).

The final product is obtained as a white solid with a typical yield of around 80%.[3]

Role as a Synthetic Intermediate
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is a key intermediate in the synthesis of

various heterocyclic compounds, particularly tetrazole derivatives.[7] The nitrile functionality
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can be readily converted into a tetrazole ring, which is a common bioisostere for a carboxylic

acid group in drug design. This transformation is significant because tetrazoles are often more

metabolically stable and can exhibit improved pharmacokinetic properties compared to their

carboxylic acid counterparts.[7]

The phthalimide group can be retained in the final molecule or can be removed to liberate a

primary amine, allowing for further functionalization. This versatility makes it a valuable

precursor for creating libraries of compounds for drug discovery programs.

Synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile

Application as a Synthetic Intermediate

N-(bromomethyl)phthalimide
Reaction

KCN

(1,3-dioxo-1,3-dihydro-2H-
isoindol-2-yl)acetonitrile

Nucleophilic
Substitution Tetrazole Derivatives

[2+3] Cycloaddition
 with Azides Potential Bioactive Molecules

(e.g., Antihypertensive, Antiviral)

Pharmacological
Screening

Click to download full resolution via product page

Caption: Synthetic pathway and application of the title compound.

Safety Information
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile should be handled with appropriate

safety precautions in a laboratory setting.

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Signal Word: Warning

Pictogram: GHS07 (Exclamation mark)
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Conclusion
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is a well-characterized compound with

established synthetic utility. Its physicochemical properties are well-documented, and a reliable

synthetic protocol is available. While direct biological activity data for the compound itself is

limited, its significance lies in its role as a key intermediate for the synthesis of potentially

bioactive molecules, particularly tetrazole-containing compounds. This technical guide provides

a solid foundation of information for researchers utilizing this compound in their synthetic and

drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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